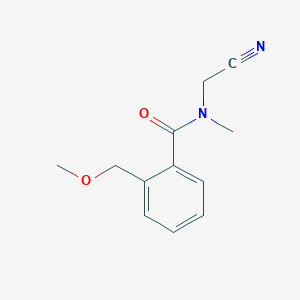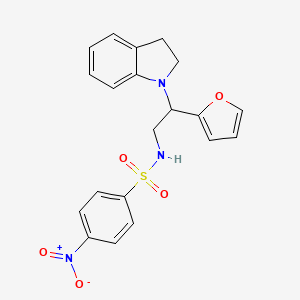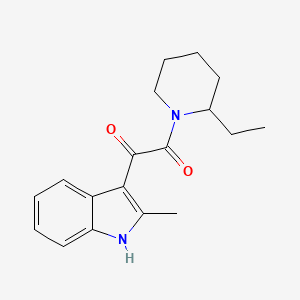![molecular formula C15H10O6 B2878603 {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid CAS No. 2061730-18-3](/img/structure/B2878603.png)
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid, commonly known as FBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBPA is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. The unique structure of FBPA makes it an interesting compound to study, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Mecanismo De Acción
The mechanism of action of FBPA is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. FBPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. FBPA has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling protein involved in various cellular processes.
Biochemical and Physiological Effects:
FBPA has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that FBPA can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. FBPA has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, FBPA has been shown to have anti-tumor effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FBPA has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, FBPA also has some limitations, including its high cost and limited availability.
Direcciones Futuras
FBPA has several potential future directions for research. One direction is the development of FBPA-based drug delivery systems for targeted drug delivery. Another direction is the investigation of FBPA's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of FBPA and its potential applications in various fields.
In conclusion, {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid, or FBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBPA's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively researched. Further studies are needed to fully understand the potential of FBPA in various fields.
Métodos De Síntesis
The synthesis of FBPA involves the reaction between 3-(furan-2-yl)acrylic acid and 5-hydroxy-1-benzofuran-3-carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction yields FBPA as a white crystalline powder with a melting point of 200-202°C.
Aplicaciones Científicas De Investigación
FBPA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, FBPA has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. FBPA has also been studied for its potential use in targeted drug delivery systems due to its ability to bind to certain receptors in the body.
Propiedades
IUPAC Name |
2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-14(17)8-20-9-3-4-12-10(6-9)11(7-21-12)15(18)13-2-1-5-19-13/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDYYZJQKQVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878520.png)
![2-Fluoro-N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B2878521.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2878522.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2878523.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2878525.png)
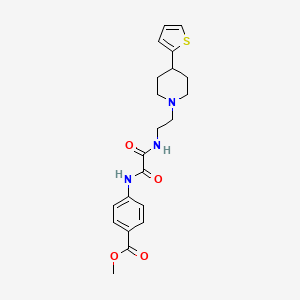
![2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2878527.png)
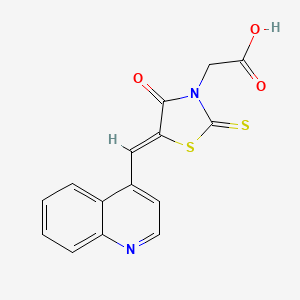
![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)

![(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide](/img/structure/B2878536.png)
